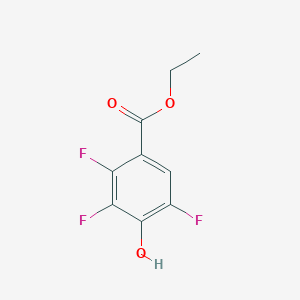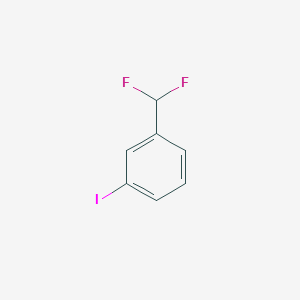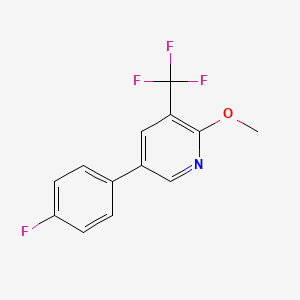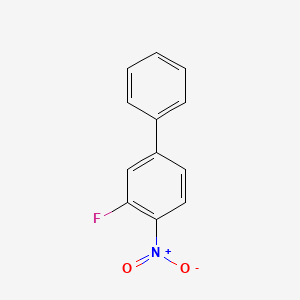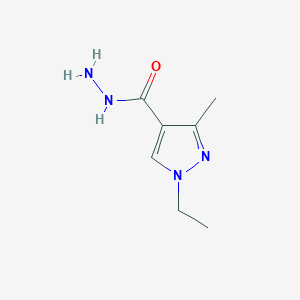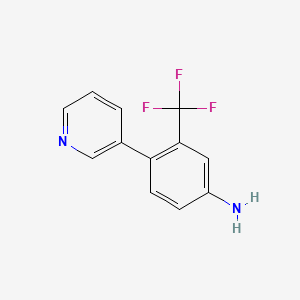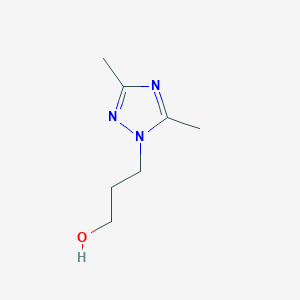
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol
Übersicht
Beschreibung
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol is a useful research compound. Its molecular formula is C7H13N3O and its molecular weight is 155.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pflanzenwachstumsregulation
Triazolverbindungen, einschließlich 3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol, wurden als signifikant wirksam bei der Regulierung des Pflanzenwachstums nachgewiesen . Zum Beispiel können sie als Wurzelwachstumsstimulanzien fungieren, die die Länge der Hauptwurzel fördern und die Konzentration endogener Hormone (IAA, ABA und GA3) beeinflussen, um eine wichtige Rolle bei der Steuerung der Entwicklung der Hauptwurzel zu spielen .
Biokonjugation
1,2,4-Triazolderivate werden in der Biokonjugation verwendet, einer chemischen Strategie, die zwei Biomoleküle miteinander verbindet . Dieser Prozess ist in verschiedenen Forschungsbereichen von entscheidender Bedeutung, darunter die Medikamentenentwicklung und die chemische Biologie .
Organische Synthese
Triazole werden als Bausteine in der organischen Synthese verwendet . Ihre einzigartige Struktur ermöglicht es ihnen, verschiedene schwache Wechselwirkungen auszuüben, wie z. B. Koordination, Wasserstoffbrückenbindungen, Ion-Dipol, Kation-π, π-π-Stapelung, hydrophober Effekt und van-der-Waals-Kräfte .
Medikamentenentwicklung
Triazolderivate haben breite Anwendungen in der Medikamentenentwicklung gefunden . Ihre Fähigkeit, leicht mit einer Vielzahl von Enzymen und Rezeptoren in biologischen Systemen zu binden, macht sie wertvoll für die Entwicklung neuer Pharmazeutika .
Polymerkunde
In der Polymerkunde werden Triazole verwendet, um Polymere mit einzigartigen Eigenschaften zu erzeugen . Der Triazolring kann die Stabilität und Funktionalität der resultierenden Polymere verbessern .
Materialwissenschaft
Triazolderivate werden auch in der Materialwissenschaft eingesetzt . Sie können in verschiedene Materialien integriert werden, um deren Eigenschaften zu verbessern, wie z. B. Festigkeit, Flexibilität und Widerstandsfähigkeit gegenüber Umweltfaktoren .
Fluoreszenzmikroskopie
Triazole werden in der Fluoreszenzmikroskopie verwendet, einer Technik, mit der zelluläre Prozesse visualisiert werden . Der Triazolring kann verwendet werden, um Fluoreszenzproben zu erzeugen, die an bestimmte Zielstrukturen in einer Zelle binden .
Supramolekulare Chemie
In der supramolekularen Chemie werden Triazole verwendet, um komplexe Strukturen zu konstruieren . Ihre Fähigkeit, verschiedene Arten von Bindungen zu bilden, macht sie ideal für die Erzeugung selbstorganisierender Systeme .
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-6-8-7(2)10(9-6)4-3-5-11/h11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHGAVVAXIJTHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






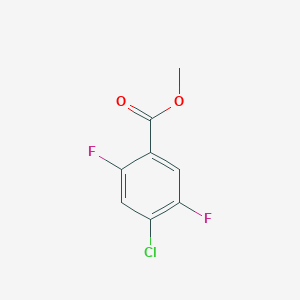
![4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1451042.png)
